An In-depth Technical Guide to 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid: Properties, Synthesis, and Scientific Insights
An In-depth Technical Guide to 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid: Properties, Synthesis, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid, a substituted furan derivative of interest in medicinal chemistry and materials science. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from authoritative chemical databases and draws upon established principles of organic chemistry and data from closely related analogs to provide a robust technical profile. This approach aims to equip researchers with the foundational knowledge necessary for its synthesis, handling, and exploration of its potential applications.
Molecular Identity and Physicochemical Properties
5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid is a bifunctional organic compound featuring a furan ring, a carboxylic acid group, a methyl ester, and a methyl group. This unique substitution pattern is anticipated to influence its reactivity, solubility, and biological activity.
Structural and Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid | - |
| CAS Number | 2090165-27-6 | [1] |
| Molecular Formula | C₈H₈O₅ | [2] |
| Molecular Weight | 184.15 g/mol | Calculated |
| Canonical SMILES | CC1=C(C(=O)O)OC(=C1)C(=O)OC | [2] |
| InChI Key | ZBQYTPBUOHHTKY-UHFFFAOYSA-N | [2] |
Predicted and Analog-Informed Physical Properties
Direct experimental data for the physical properties of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid are not extensively reported. However, we can infer its likely characteristics based on predictive models and data from structurally similar compounds. For instance, the closely related 5-(Methoxycarbonyl)furan-2-carboxylic acid (lacking the 3-methyl group) is a solid with a melting point of 197-202 °C.[3] The introduction of a methyl group is unlikely to drastically alter its physical state.
| Property | Predicted/Inferred Value | Notes and Comparative Insights |
| Physical State | Solid | Based on the properties of similar furoic acid derivatives.[3][4] |
| Melting Point | Not available | Likely a high-melting solid, similar to 5-(Methoxycarbonyl)furan-2-carboxylic acid (197-202 °C).[3] |
| Boiling Point | Not available | Decomposition may occur at high temperatures before boiling under atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., methanol, DMSO, THF) | The carboxylic acid and ester groups confer polarity, while the furan ring and methyl group add nonpolar character. |
| pKa | Not available | The carboxylic acid proton is expected to have a pKa typical of substituted furoic acids, influenced by the electron-withdrawing nature of the adjacent methoxycarbonyl group. |
| Predicted XlogP | 1.4 | This value suggests a moderate lipophilicity.[2] |
Synthesis and Purification: A Proposed Experimental Protocol
Proposed Retrosynthetic Analysis and Strategy
A logical approach to the synthesis involves the construction of the furan ring followed by functional group manipulation. A potential disconnection approach is illustrated below.
Caption: Retrosynthetic analysis for the target molecule.
Step-by-Step Synthesis Protocol
This protocol outlines a potential synthesis starting from commercially available precursors, leading to the target molecule via a diester intermediate.
Step 1: Synthesis of Dimethyl 3-methylfuran-2,5-dicarboxylate
This step would involve a ring-forming reaction. The specific choice of acyclic precursors would depend on the chosen named reaction (e.g., a modified Feist-Benary furan synthesis).
Step 2: Selective Monohydrolysis of the Diester
The key to obtaining the desired product is the selective hydrolysis of one of the two methyl ester groups. The ester at the 2-position is generally more sterically hindered by the adjacent methyl group at the 3-position, which may allow for preferential hydrolysis of the ester at the 5-position under carefully controlled conditions. However, regioselectivity can be challenging. An alternative is the hydrolysis of the less hindered ester.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Dimethyl 3-methylfuran-2,5-dicarboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).
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Reagent Addition: Add a stoichiometric amount of a suitable base, such as potassium hydroxide (1.0 eq), dissolved in a small amount of water, dropwise to the stirred solution at room temperature. The use of a single equivalent of base is crucial for selective monohydrolysis.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to observe the disappearance of the starting diester and the appearance of the monoacid-monoester product.
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Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Acidify the remaining aqueous solution to a pH of approximately 2-3 with a dilute solution of hydrochloric acid. This will precipitate the carboxylic acid product.
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Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Caption: Proposed workflow for the synthesis of the target molecule.
Chemical Reactivity and Potential Applications
The reactivity of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid is dictated by its functional groups and the aromatic furan core.
Reactivity of the Furan Ring
The furan ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution.[5] However, the two electron-withdrawing groups (carboxylic acid and methoxycarbonyl) will deactivate the ring towards this type of reaction. Any electrophilic substitution would be expected to occur at the less deactivated C4 position.
Reactions of the Carboxylic Acid and Ester Groups
The carboxylic acid and ester functionalities are the primary sites for further chemical modification.
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Esterification/Amidation of the Carboxylic Acid: The carboxylic acid can be readily converted to other esters or amides using standard coupling agents (e.g., DCC/DMAP) or by conversion to the more reactive acyl chloride.[6]
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Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding dicarboxylic acid under more forcing basic or acidic conditions than those used for the selective monohydrolysis.
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Reduction: Both the carboxylic acid and the ester can be reduced to the corresponding alcohols using strong reducing agents like lithium aluminum hydride.
The presence of these two distinct, yet reactive, functional groups makes this molecule an interesting building block for the synthesis of more complex structures, including potential pharmaceutical candidates and functional polymers.
Safety and Handling
Based on the hazard classifications for the target compound and related furan derivatives, appropriate safety precautions should be taken when handling 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid.[1][7][8]
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Hazard Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
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Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid represents a promising, albeit understudied, chemical entity. This guide has provided a detailed theoretical framework for its properties, a plausible synthetic route, and an overview of its potential reactivity. It is our hope that this information will serve as a valuable resource for researchers and catalyze further investigation into the chemistry and applications of this and related furan derivatives.
References
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5-(methoxycarbonyl)-3-methylfuran-2-carboxylic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 20, 2026, from [Link]
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5-(methoxycarbonyl)-3-methylfuran-2-carboxylic acid (C8H8O5) - PubChemLite. (n.d.). Retrieved March 20, 2026, from [Link]
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5-(Methoxymethyl)furan-2-carboxylic acid | C7H8O4 | CID 1125227 - PubChem. (n.d.). Retrieved March 20, 2026, from [Link]
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2 - Safety Data Sheet. (n.d.). Retrieved March 20, 2026, from [Link]
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5-(methoxycarbonyl)-2-methylfuran-3-carboxylic acid (C8H8O5) - PubChemLite. (n.d.). Retrieved March 20, 2026, from [Link]
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Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior - MDPI. (2025, July 26). Retrieved March 20, 2026, from [Link]
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One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - arkat usa. (n.d.). Retrieved March 20, 2026, from [Link]
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